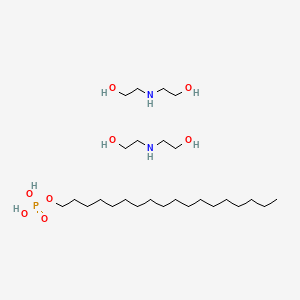
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate is a compound that combines the properties of both an amino alcohol and a phosphate ester. This compound is known for its unique chemical structure, which includes a hydroxyethylamino group and an octadecyl phosphate group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)ethanol typically involves the reaction of ethanolamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product.
For the preparation of octadecyl dihydrogen phosphate, octadecanol is reacted with phosphorus oxychloride in the presence of a base, such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of 2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The phosphate group can undergo nucleophilic substitution reactions to form different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alcohols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various phosphate esters.
Applications De Recherche Scientifique
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: In the study of cell membrane structures and functions due to its amphiphilic nature.
Medicine: As a component in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: In the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the octadecyl phosphate group can interact with lipid membranes. These interactions can affect the stability and permeability of cell membranes, making the compound useful in drug delivery and other biomedical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyethylamino)ethanol: Similar in structure but lacks the phosphate group.
Octadecyl phosphate: Similar in structure but lacks the hydroxyethylamino group.
Ethanolamine: A simpler compound with only the hydroxyethylamino group.
Uniqueness
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate is unique due to its combination of both an amino alcohol and a phosphate ester. This dual functionality allows it to interact with a wide range of chemical and biological systems, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
65151-78-2 |
|---|---|
Formule moléculaire |
C26H61N2O8P |
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39O4P.2C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;2*6-3-1-5-2-4-7/h2-18H2,1H3,(H2,19,20,21);2*5-7H,1-4H2 |
Clé InChI |
IVRRIAWKYOURJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
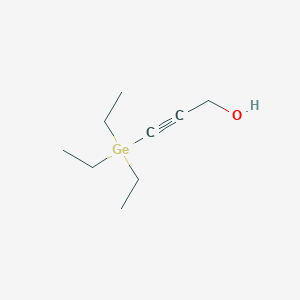
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)

![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
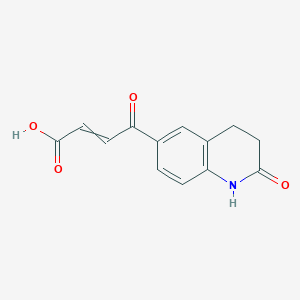
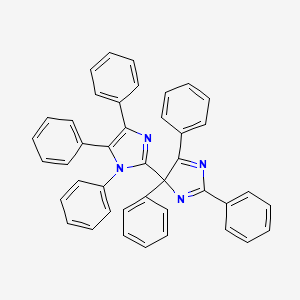
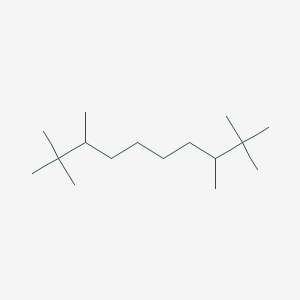
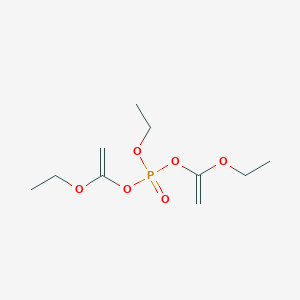
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
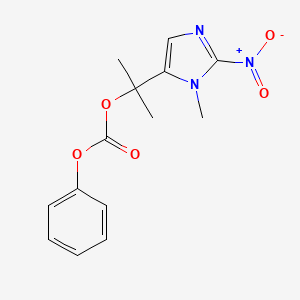
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
